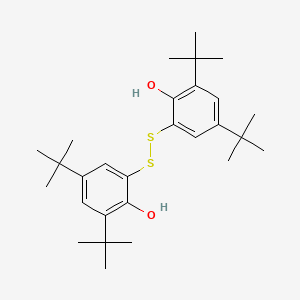
2,2'-Disulfanediylbis(4,6-di-tert-butylphenol)
描述
2,2’-Disulfanediylbis(4,6-di-tert-butylphenol): is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of two phenolic groups connected by a disulfide bond, each phenolic group being substituted with two tert-butyl groups at the 4 and 6 positions. This compound is commonly used in various industrial applications due to its ability to inhibit oxidation processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 2,6-di-tert-butylphenol in the presence of sulfur or sulfur chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative coupling reactions. The process involves the use of specialized reactors and precise control of temperature and pressure to ensure high yield and purity. The final product is then purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions:
Oxidation: 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The disulfide bond in the compound can be reduced to form thiols.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitrated or halogenated derivatives of the original compound.
科学研究应用
Chemistry: 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) is widely used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and in end-use applications .
Biology: In biological research, this compound is studied for its potential protective effects against oxidative stress in cells and tissues .
Medicine: The antioxidant properties of 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) make it a candidate for research in preventing oxidative damage in various medical conditions, including neurodegenerative diseases .
Industry: Industrially, it is used as a stabilizer in fuels, lubricants, and plastics to enhance their longevity and performance by preventing oxidative degradation .
作用机制
The primary mechanism by which 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) exerts its effects is through its antioxidant activity. The phenolic groups can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The disulfide bond also plays a role in stabilizing the compound and enhancing its antioxidant properties .
相似化合物的比较
2,6-Di-tert-butylphenol: Similar in structure but lacks the disulfide bond, making it less effective as an antioxidant.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Contains a methylene bridge instead of a disulfide bond, offering different stability and reactivity profiles.
2,4-Di-tert-butylphenol: Another phenolic antioxidant but with different substitution patterns, affecting its antioxidant efficiency.
Uniqueness: The presence of the disulfide bond in 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) enhances its antioxidant properties compared to similar compounds. This unique structural feature allows it to effectively neutralize free radicals and prevent oxidative degradation in various applications .
属性
IUPAC Name |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)disulfanyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2S2/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-32-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNMSUCZVWYXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558464 | |
| Record name | 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64953-47-5 | |
| Record name | 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B3339020.png)
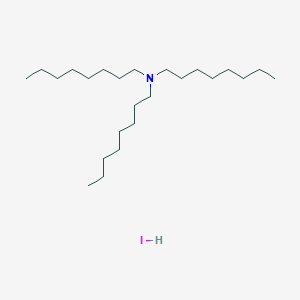
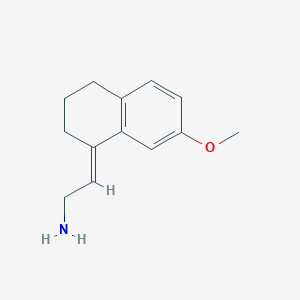
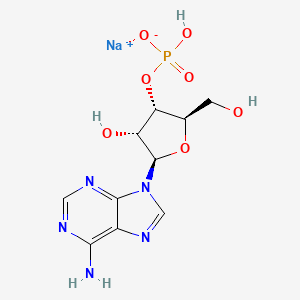
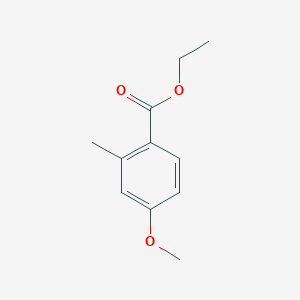
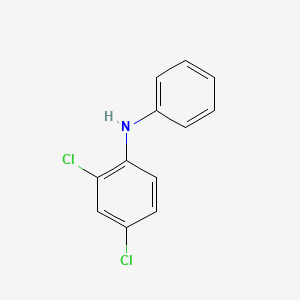
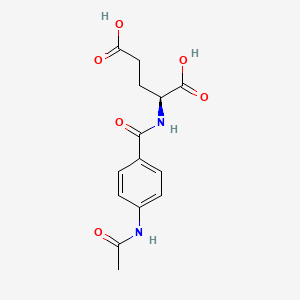
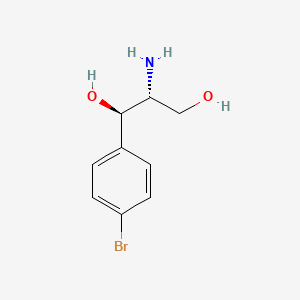
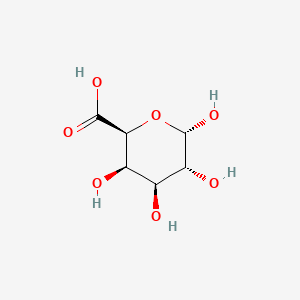
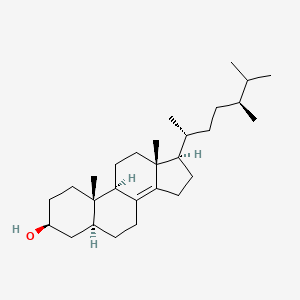
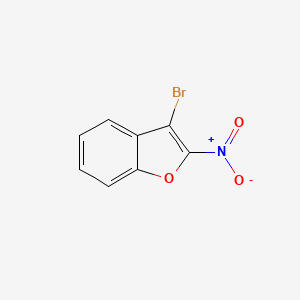
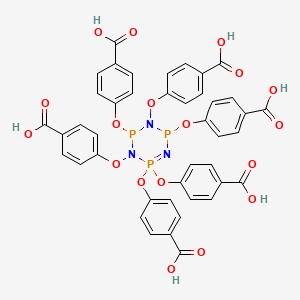
![3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3339119.png)
![3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B3339127.png)
